![molecular formula C20H15NO B8228013 2-Methoxy-9-phenylacridine](/img/structure/B8228013.png)
2-Methoxy-9-phenylacridine
Overview
Description
2-Methoxy-9-phenylacridine is a useful research compound. Its molecular formula is C20H15NO and its molecular weight is 285.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-9-phenylacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-9-phenylacridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoreduction Mechanisms
Research by Kikuchi et al. (1990) explored the electronic deactivation processes of excited 9-phenylacridine (9-PA), including its photoreduction under UV irradiation in methanol. The study revealed changes in fluorescence life and yield with temperature variations, providing insights into the behavior of 9-PA in different conditions (Kikuchi, Hattori, Sato, & Kokubun, 1990).
Photochemical Studies
A study conducted by Zhou et al. (1988) investigated the photochemical reactions of 10-methyl-9-phenylacridinium chloride in alcohols. They identified the nucleophilic addition of methanol to the acridinium cation and the subsequent photoinduced heterolysis, leading to the formation of 9,10-dihydro-10-methyl-9-phenylacridine (Zhou, Kano, & Hashimoto, 1988).
Photochemical Hydroxide Ion Release
Research by Dapeng Zhou et al. (2012) delved into the excited-state behavior of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine and its derivatives. The study highlighted how solvent effects influence C-O bond cleavage, a critical aspect of the photochemical hydroxide ion release process (Zhou, Khatmullin, Walpita, Miller, Luk, Vyas, Hadad, & Glusac, 2012).
Reductive Metalation
The reductive metalation of 9-phenylacridine and the reactions of its dianion with various electrophiles were explored by Smith and Fogg (1985). Their study provides significant insights into the chemical properties and reactivity of 9-phenylacridine, particularly in the context of forming 9,10-dihydro-9-phenylacridine derivatives (Smith & Fogg, 1985).
properties
IUPAC Name |
2-methoxy-9-phenylacridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c1-22-15-11-12-19-17(13-15)20(14-7-3-2-4-8-14)16-9-5-6-10-18(16)21-19/h2-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDQHTZGNHCOEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-9-phenylacridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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